molecular formula C18H18O3S B1265955 Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene CAS No. 39389-20-3

Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene

Cat. No. B1265955
CAS RN: 39389-20-3
M. Wt: 314.4 g/mol
InChI Key: SIWVGXQOXWGJCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this polymer involves polymerization reactions that may include Diels-Alder polymerization, as seen in related poly(phenylene)-based polyelectrolytes synthesized from similar monomers. Postsulfonation of the synthesized polymer with chlorosulfonic acid can result in polyelectrolytes with controllable ion content, indicating a method to alter the polymer's properties post-synthesis (Fujimoto et al., 2005).

Molecular Structure Analysis

The molecular structure of "Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene" can be complex, involving coordination polymers with structures that can range from two-dimensional layers to three-dimensional frameworks. These structures are significantly influenced by the types of monomers and the conditions under which the polymerization occurs, as demonstrated by the variety of organosilver(I) coordination polymers (Deng et al., 2011).

Chemical Reactions and Properties

The chemical reactions and properties of this polymer are deeply influenced by the sulfonic acid groups and the ethenyl linkages. Sulfonation reactions, particularly with chlorosulfonic acid, can enhance the polymer's hydrophilicity and ionic character, making it suitable for use in applications requiring high ion exchange capacities (Fujimoto et al., 2005).

Physical Properties Analysis

The physical properties, such as thermal stability, mechanical strength, and solubility, are critical for the application of this polymer. These properties are determined by the polymer's molecular weight, the degree of sulfonation, and the structural configuration, which can be manipulated through synthesis and post-synthesis modifications (Fujimoto et al., 2005).

Chemical Properties Analysis

The chemical properties of "Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene" revolve around its reactivity, particularly in its ability to engage in further chemical modifications and interactions. The presence of benzenesulfonic acid moieties within the polymer structure allows for a range of reactions, including further sulfonation, cross-linking, and interactions with metals and other polymers to form complex materials (Deng et al., 2011).

Scientific Research Applications

Thermoelectric Applications

Benzenesulfonic acid derivatives, when doped in poly(3,4-ethylenedioxythiophene) (PEDOT), show significant improvements in thermoelectric properties. A study by Ju, Kim, and Kim (2015) demonstrated that benzenesulfonate-doped PEDOT composites with graphene exhibit enhanced electrical conductivity and Seebeck coefficient, leading to higher thermoelectric performance. This suggests potential applications in energy conversion technologies (Ju, Kim, & Kim, 2015).

Electrocatalysis

Benzenesulfonate derivatives are also effective dopants in conducting polymer films for electrocatalysis. Research by Nie et al. (2014) found that different benzenesulfonate-doped PEDOT films showed varying electrocatalytic activities, with potential applications in sensing and energy conversion (Nie et al., 2014).

Polymer Synthesis and Characterization

The use of benzenesulfonate derivatives is crucial in the synthesis of various polymers. Fülöpová and Soural (2015) reviewed how polymer-supported benzenesulfonamides, derived from immobilized primary amines and nitrobenzenesulfonyl chloride, are used in chemical transformations for creating diverse privileged scaffolds. This indicates their significance in advanced polymer chemistry (Fülöpová & Soural, 2015).

Coordination Polymers and Catalysis

Benzenesulfonic acids are also important in the synthesis of organosilver(I) coordination polymers. Deng et al. (2011) synthesized and characterized various organosilver(I) coordination polymers using hydroxyl-substituted benzenesulfonic acids, suggesting applications in catalysis and materials science (Deng et al., 2011).

Polymeric Catalysis

Palladium aryl sulfonate phosphine catalysts have been developed for the copolymerization of acrylates with ethene, as studied by Skupov et al. (2007). This showcases the role of benzenesulfonic acid derivatives in catalyzing significant polymerization reactions (Skupov et al., 2007).

Safety And Hazards

BSEPDB is classified as an eye irritant (Category 2). It causes serious eye irritation. Protective measures include wearing protective gloves, clothing, and eye/face protection. In case of eye contact, rinse cautiously with water for several minutes. If eye irritation persists, seek medical advice/attention .

properties

IUPAC Name

1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10.C8H8O3S/c1-3-9-7-5-6-8-10(9)4-2;1-2-7-5-3-4-6-8(7)12(9,10)11/h3-8H,1-2H2;2-6H,1H2,(H,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIWVGXQOXWGJCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1S(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960068
Record name 2-Ethenylbenzene-1-sulfonic acid--1,2-diethenylbenzene (1/1)
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Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Light yellow pellets; [Sigma-Aldrich MSDS]
Record name Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene
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Product Name

Amberlyst(R) 15

CAS RN

39389-20-3
Record name Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene
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Record name 2-Ethenylbenzene-1-sulfonic acid--1,2-diethenylbenzene (1/1)
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Record name Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
S Nessi, T Sinkko, C Bulgheroni… - … Office of the …, 2021 - publications.jrc.ec.europa.eu
In January 2018, the European Commission adopted the European Strategy for Plastics in a Circular Economy (COM (2018 28 final)(EC, 2018a), proposing a vision where innovative …
Number of citations: 11 publications.jrc.ec.europa.eu

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